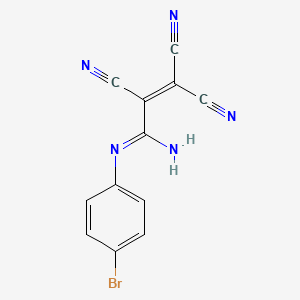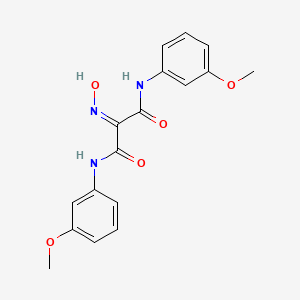
2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyimino-N,N-bis(3-Methoxyphenyl)malonamid ist eine chemische Verbindung mit der Summenformel C17H17N3O5. Sie ist bekannt für ihre einzigartige Struktur, die eine Hydroxyiminogruppe und zwei Methoxyphenylgruppen umfasst, die an einen Malonamid-Kern gebunden sind.
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert sein, wobei oft kontinuierliche Fließreaktoren und fortschrittliche Reinigungstechniken eingesetzt werden, um sicherzustellen, dass die Verbindung die Industriestandards erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Hydroxyimino-N,N-bis(3-Methoxyphenyl)malonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxyiminogruppe kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Hydroxyiminogruppe in eine Aminogruppe umwandeln.
Substitution: Die Methoxygruppen können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden oft Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) können eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So können beispielsweise bei der Oxidation Oxo-Derivate entstehen, während die Reduktion zu Aminoderivaten führen kann.
Wissenschaftliche Forschungsanwendungen
2-Hydroxyimino-N,N-bis(3-Methoxyphenyl)malonamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und Proteinbindungen.
Industrie: Einsatz bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von 2-Hydroxyimino-N,N-bis(3-Methoxyphenyl)malonamid beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Hydroxyiminogruppe kann Wasserstoffbrückenbindungen mit aktiven Zentren bilden, während die Methoxyphenylgruppen hydrophobe Wechselwirkungen ermöglichen. Diese Wechselwirkungen können die Aktivität der Zielmoleküle modulieren, was zu verschiedenen biologischen Wirkungen führt.
Wirkmechanismus
The mechanism of action of 2-Hydroxyimino-N,N-bis(3-methoxyphenyl)malonamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the methoxyphenyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Hydroxyimino-N,N-bis(2-Methoxyphenyl)malonamid
- 2-Hydroxyimino-N,N-bis(4-Methoxyphenyl)malonamid
Einzigartigkeit
2-Hydroxyimino-N,N-bis(3-Methoxyphenyl)malonamid ist einzigartig aufgrund der Position der Methoxygruppen an den Phenylringen. Diese Positionierung kann die Reaktivität der Verbindung und ihre Wechselwirkungen mit anderen Molekülen beeinflussen, wodurch sie sich von ihren Analogen unterscheidet.
Eigenschaften
Molekularformel |
C17H17N3O5 |
|---|---|
Molekulargewicht |
343.33 g/mol |
IUPAC-Name |
2-hydroxyimino-N,N'-bis(3-methoxyphenyl)propanediamide |
InChI |
InChI=1S/C17H17N3O5/c1-24-13-7-3-5-11(9-13)18-16(21)15(20-23)17(22)19-12-6-4-8-14(10-12)25-2/h3-10,23H,1-2H3,(H,18,21)(H,19,22) |
InChI-Schlüssel |
YVCIXAHCFMASSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C(=NO)C(=O)NC2=CC(=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-chlorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11048965.png)
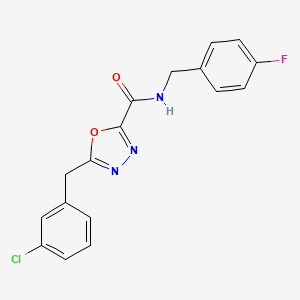
methanone](/img/structure/B11048972.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)
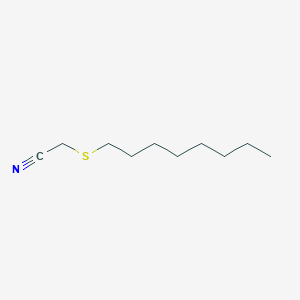
![2-Ethoxy-4-(2-furyl)-5,6-dihydronaphtho[2,1-J][1,7]phenanthrolin-3-YL cyanide](/img/structure/B11049002.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
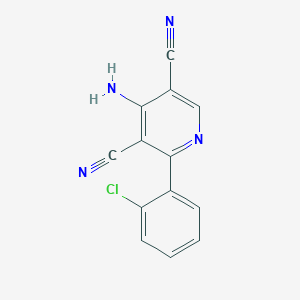

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)
![6-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11049023.png)
![methyl 3-(3-bromo-4,5-dimethoxyphenyl)-3-(6-{[(4-fluorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)propanoate](/img/structure/B11049028.png)

